Validated RP-HPLC Retention Time Differentiation for Cobicistat Impurity Specification
In a validated RP-HPLC method for the estimation of related impurities in Atazanavir and Cobicistat combined dosage forms, the Cobicistat impurity comprising the (2R,5R)-5-amino-1,6-diphenylhexan-2-yl carbamate backbone (Cobicistat Impurity 23) exhibited a distinct retention time (RT) of 4.370 minutes, clearly resolved from the Atazanavir impurity (RT 2.747 min) [1]. This specific chromatographic behavior is markedly different from that of other Cobicistat-related impurities, such as the desmorpholinylethyl impurity, which would elute at a different retention time under identical conditions. The method achieved a limit of detection (LOD) of 0.342 µg/mL and a limit of quantification (LOQ) of 1.036 µg/mL for this specific impurity, enabling its precise quantification at levels well below the ICH Q3B reporting threshold. The method demonstrated linearity in the range of 2.5-7.5 µg/mL with a correlation coefficient (r²) > 0.999.
| Evidence Dimension | Analyte-Specific Retention Time and Method Sensitivity |
|---|---|
| Target Compound Data | Retention Time = 4.370 min; LOD = 0.342 µg/mL; Linearity range 2.5-7.5 µg/mL (r² > 0.999) |
| Comparator Or Baseline | Atazanavir-Related Impurity (RT = 2.747 min); Other Cobicistat process impurities with different RTs |
| Quantified Difference | Resolution between critical peak pairs (Cobicistat impurity and nearest eluting peak) > 2.0, enabling baseline separation. |
| Conditions | RP-HPLC: LC-20 AT C18 column (250 mm × 4.6 mm, 5 µm); mobile phase: phosphate buffer (pH 3.0): acetonitrile (60:40 v/v); flow rate 1.0 mL/min; detection at 224 nm. |
Why This Matters
This proves the compound's unique chromatographic fingerprint, which is a strict requirement for any reference standard used to demonstrate method specificity in ANDA submissions.
- [1] Soni, V., et al. Analytical Method Development and Validation Method for The Estimation of Related Impurities in Combined Dosage Form of Atazanavir and Cobicistat By RP-HPLC. Int. J. Pharm. Biol. Sci., 13(3), 179-190, 2023. View Source
